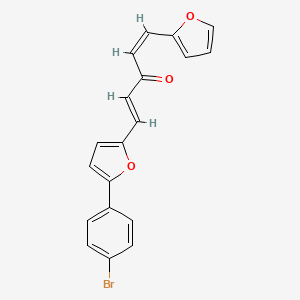

(1E,4Z)-1-(5-(4-bromophenyl)furan-2-yl)-5-(furan-2-yl)penta-1,4-dien-3-one

Description

Properties

IUPAC Name |

(1E,4Z)-1-[5-(4-bromophenyl)furan-2-yl]-5-(furan-2-yl)penta-1,4-dien-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13BrO3/c20-15-5-3-14(4-6-15)19-12-11-18(23-19)10-8-16(21)7-9-17-2-1-13-22-17/h1-13H/b9-7-,10-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVEHDJSOKNCPOW-FKJILZIQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=CC(=O)C=CC2=CC=C(O2)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C\C(=O)/C=C/C2=CC=C(O2)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E,4Z)-1-(5-(4-bromophenyl)furan-2-yl)-5-(furan-2-yl)penta-1,4-dien-3-one typically involves the following steps:

Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Coupling reactions: The final step involves coupling the bromophenyl-furan derivative with another furan derivative through a cross-coupling reaction, such as the Suzuki or Heck reaction, under palladium catalysis.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan rings, leading to the formation of diketones or other oxidized derivatives.

Reduction: Reduction reactions can target the double bonds in the conjugated system, potentially leading to the formation of saturated derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield diketones, while reduction could produce saturated hydrocarbons.

Scientific Research Applications

Chemistry

In chemistry, (1E,4Z)-1-(5-(4-bromophenyl)furan-2-yl)-5-(furan-2-yl)penta-1,4-dien-3-one can be used as a building block for the synthesis of more complex molecules. Its conjugated system makes it a candidate for studies on electronic properties and photochemistry.

Biology and Medicine

The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It could be screened for activity against various biological targets, including enzymes and receptors.

Industry

In industry, such compounds might be used in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs), due to their electronic properties.

Mechanism of Action

The mechanism of action of (1E,4Z)-1-(5-(4-bromophenyl)furan-2-yl)-5-(furan-2-yl)penta-1,4-dien-3-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The conjugated system could also play a role in its electronic properties, affecting how it interacts with other molecules.

Comparison with Similar Compounds

Structural and Functional Differences

Key structural variations include:

Substituents on the phenyl ring : The 4-bromophenyl group in the target compound contrasts with substituents like benzyloxy, methoxy, or chlorothiazolyl in analogs. Bromine’s electron-withdrawing nature may enhance electrophilic reactivity but could reduce solubility compared to polar groups like -OCH₃ or -OH.

Oxime ether moieties : Many high-activity analogs (e.g., compounds 5d , 5m , and 5e ) feature oxime ether groups, which are absent in the target compound. These groups enhance hydrogen-bonding interactions with viral targets, as evidenced by their superior TMV inhibition rates .

Furan vs. pyrazole/pyridinyl groups : The target compound retains dual furan rings, while analogs with pyrazolyl or pyridinyl substituents (e.g., 7a ) show varied bioactivities, suggesting heterocycle choice modulates target specificity .

Bioactivity Data (TMV Inhibition)

Key Observations

- Oxime ethers enhance activity : Derivatives with oxime ether groups (e.g., 5m , 5d ) consistently outperform ribavirin in TMV inhibition, suggesting this moiety is critical for binding to viral proteins or RNA .

- Substituent position matters : Compound 5m (2-benzyloxy substitution) shows higher inactivation activity (87.0%) than 5d (4-benzyloxy, 66.9%), indicating steric or electronic effects influence efficacy .

- Bromophenyl vs. benzyloxy : The target compound’s 4-bromophenyl group may improve stability or lipophilicity but lacks the polar benzyloxy group linked to higher activity in analogs.

Biological Activity

(1E,4Z)-1-(5-(4-bromophenyl)furan-2-yl)-5-(furan-2-yl)penta-1,4-dien-3-one is an organic compound characterized by a conjugated system that includes furan and bromophenyl groups. Its structural features suggest potential biological activities, making it a candidate for drug discovery and development.

Chemical Structure and Properties

The compound's IUPAC name indicates a complex structure that may influence its biological interactions. The presence of the bromine atom enhances the compound's electronic properties, potentially affecting its reactivity and binding affinity to biological targets.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C19H13BrO3 |

| Molecular Weight | 373.21 g/mol |

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. The conjugated system in this compound may interact with various cellular pathways involved in cancer progression. For instance, studies on related furan derivatives have shown their ability to induce apoptosis in cancer cells through the modulation of reactive oxygen species (ROS) and the inhibition of specific signaling pathways.

Antimicrobial Activity

The compound's potential antimicrobial properties have been suggested by its structural analogs. Compounds featuring furan rings often demonstrate activity against a range of bacteria and fungi. A study on furan derivatives indicated that modifications in their structure could enhance their antibacterial efficacy against Gram-positive bacteria.

Enzyme Inhibition

The biological activity of this compound may also involve enzyme inhibition mechanisms. Similar compounds have been reported to inhibit key enzymes involved in metabolic pathways, suggesting that this compound could be screened for its ability to modulate enzyme activity.

The mechanism of action for this compound is likely multifaceted:

- Binding Interactions : The bromine atom's presence may enhance binding interactions with target proteins or enzymes.

- Modulation of Signaling Pathways : The conjugated system might influence cellular signaling pathways related to proliferation and apoptosis.

Case Study 1: Anticancer Screening

In a study screening various furan derivatives for anticancer activity, compounds structurally related to this compound showed IC50 values ranging from 10 µM to 50 µM against different cancer cell lines. This suggests that the compound may possess similar potential.

Case Study 2: Antimicrobial Efficacy

Another investigation into furan-based compounds revealed that those with halogen substituents demonstrated enhanced antimicrobial activity compared to their non-halogenated counterparts. This indicates that this compound could be evaluated for its antimicrobial properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.